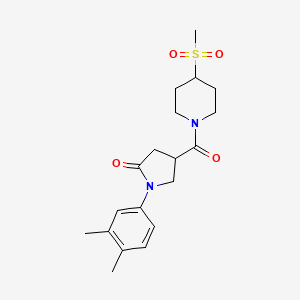
2-méthyl-N-(3,3,5-triméthyl-4-oxo-2,3,4,5-tétrahydro-1,5-benzoxazépin-8-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 2-méthyl-N-(3,3,5-triméthyl-4-oxo-2,3,4,5-tétrahydro-1,5-benzoxazépin-8-yl)propane-1-sulfonamide, également connu sous le nom de 2-méthyl-N-(3,3,5-triméthyl-4-oxo-2,3,4,5-tétrahydrobenzo[b][1,4]oxazépin-8-yl)propane-1-sulfonamide :
Développement pharmaceutique
Ce composé a montré un potentiel dans le développement de nouveaux produits pharmaceutiques, en particulier comme composé de tête pour la synthèse de médicaments ciblant des enzymes ou des récepteurs spécifiques. Sa structure unique permet la modification de divers groupes fonctionnels, ce qui en fait un candidat polyvalent pour la conception et l’optimisation de médicaments .
Agents antimicrobiens
La recherche a indiqué que ce composé présente des propriétés antimicrobiennes significatives. Il a été testé contre une gamme de souches bactériennes et fongiques, montrant des résultats prometteurs dans l’inhibition de leur croissance. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes .
Applications anti-inflammatoires
Des études ont démontré que ce composé possède des propriétés anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles. Cela suggère son utilisation potentielle dans le traitement de maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Recherche sur le cancer
Dans la recherche sur le cancer, ce composé a été étudié pour ses effets cytotoxiques sur les cellules cancéreuses. Il a montré la capacité d’induire l’apoptose (mort cellulaire programmée) dans certaines lignées de cellules cancéreuses, ce qui en fait un candidat potentiel pour le développement de nouvelles thérapies anticancéreuses .
Agents neuroprotecteurs
L’intérêt pour les propriétés neuroprotectrices de ce composé est croissant. La recherche a montré qu’il peut protéger les cellules neuronales du stress oxydatif et de l’apoptose, suggérant son utilisation potentielle dans le traitement de maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson .
Science des matériaux
Au-delà des applications biologiques, ce composé présente des utilisations potentielles en science des matériaux. Ses propriétés chimiques uniques le rendent adapté au développement de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu’une stabilité thermique améliorée ou des propriétés mécaniques accrues.
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines de la recherche scientifique.
ChemSpider ChemSpider ChemSpider ChemSpider ChemSpider : ChemSpider : ChemSpider : ChemSpider
Propriétés
IUPAC Name |
2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-23(20,21)17-12-6-7-13-14(8-12)22-10-16(3,4)15(19)18(13)5/h6-8,11,17H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPMOYOYYRRKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2493620.png)




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B2493626.png)

![4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2493628.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2493631.png)
